REACTION_SMILES
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[C:17](=[O:18])([O-:19])[O-:20].[CH3:1][c:2]1[cH:3][c:4]([NH2:7])[n:5][nH:6]1.[CH3:23][CH2:24][OH:25].[Cl:8][c:9]1[n:10][cH:11][c:12]([Cl:16])[c:13]([Cl:15])[n:14]1.[Na+:21].[Na+:22]>>[CH3:1][c:2]1[cH:3][c:4]([NH:7][c:13]2[c:12]([Cl:16])[cH:11][n:10][c:9]([Cl:8])[n:14]2)[n:5][nH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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Cc1cc(N)n[nH]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
|
Quantity
|
Extracted from reaction SMILES
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Type
|
reactant
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Smiles
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Clc1ncc(Cl)c(Cl)n1
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cc(Nc2nc(Cl)ncc2Cl)n[nH]1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |